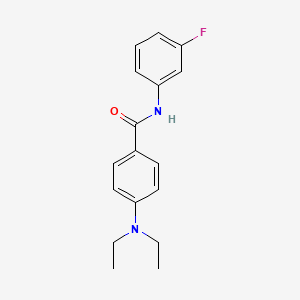

![molecular formula C16H19N5O2 B5511657 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5511657.png)

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research on similar compounds, such as 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists, highlights synthetic pathways involving the construction of the imidazo[1,2-a]pyrimidine ring and subsequent modifications to incorporate different functional groups, achieving high affinity and functional activity in biochemical assays (Shukla et al., 2016). These synthesis techniques are relevant for the construction of complex molecules like the one , offering insights into the methodologies that could be applied for its synthesis.

Molecular Structure Analysis

Structural characterization studies, such as those performed on imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analogs, utilize techniques like X-ray diffraction, IR, Raman spectroscopy, and DFT calculations to elucidate molecular structures and understand intermolecular interactions (Dylong et al., 2016). These analyses provide detailed insights into the molecular arrangement, which is critical for understanding the compound's reactivity and interactions.

Chemical Reactions and Properties

Studies on related compounds have explored various chemical reactions, including C-acylation and aminooxygenation processes, to modify and enhance the properties of imidazo[1,2-a]pyridine derivatives (Masurier et al., 2012). These reactions are instrumental in diversifying the functional capabilities of the molecules, indicating potential reactions and properties that could be expected from the compound .

Scientific Research Applications

Antiviral Activity

Imidazo[1,2-a]pyridine derivatives have been designed and tested as antiviral agents, specifically targeting rhinovirus. The construction of the imidazo ring from aminopyridine and the development of a new Horner−Emmons reagent for direct incorporation of methyl vinylcarboxamide are key steps in the synthesis process. These compounds have shown potential in inhibiting viral replication, emphasizing the structural importance of the imidazo ring in antiviral research (Hamdouchi et al., 1999).

Anthelmintic Properties

Isomeric imidazo[1,2-alpha]pyridine-2-carbamates have been synthesized and evaluated for their anthelmintic efficacy. These compounds demonstrate the versatility of imidazo derivatives in developing potential treatments against parasitic infections, although none matched the potency of methyl 6-(phenylsulfinyl)imidazo[1,2-alpha]pyridine-2-carbamate in this specific study (Bochis et al., 1981).

Antineoplastic Activity

A series of substituted benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, were synthesized and tested for their antineoplastic (anti-cancer) activity. Certain compounds showed variable degrees of activity against various cancer cell lines, highlighting the potential of these derivatives in cancer research (Abdel-Hafez, 2007).

Antiulcer Activity

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antisecretory and cytoprotective agents for treating ulcers. Despite lacking significant antisecretory activity in some tests, several compounds showed promising cytoprotective properties, indicating their potential as antiulcer agents (Starrett et al., 1989).

TARP γ-8 Selective AMPAR Negative Modulators

Research into selective negative modulators of AMPARs associated with TARP γ-8 has led to the discovery of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. These compounds have shown promise in seizure protection models, highlighting their potential in treating neurological disorders (Savall et al., 2018).

Anticancer and Antidiabetic Applications

Spirothiazolidine analogs have been investigated for their anticancer and antidiabetic potential, with several compounds showing significant activity against cancer cell lines and therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors. This research demonstrates the broad therapeutic applications of imidazo[1,2-a]pyrimidin-2-ylcarbonyl derivatives in treating chronic diseases (Flefel et al., 2019).

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2/c1-19-11-16(9-13(19)22)3-7-20(8-4-16)14(23)12-10-21-6-2-5-17-15(21)18-12/h2,5-6,10H,3-4,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOAXXZKVOQAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![2-{[3-(4-chlorophenyl)-2-cyanoacryloyl]amino}benzamide](/img/structure/B5511638.png)

![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5511651.png)

![3-{5-[(1-propyl-4-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511660.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)